2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran
Description
Properties
CAS No. |
821769-96-4 |
|---|---|
Molecular Formula |
C16H11F3O2 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C16H11F3O2/c1-20-11-8-6-10(7-9-11)15-14(16(17,18)19)12-4-2-3-5-13(12)21-15/h2-9H,1H3 |
InChI Key |
HWESEVQGCVVCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran typically involves the reaction of 4-methoxyphenylboronic acid with 3-(trifluoromethyl)benzofuran-2-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-3-(trifluoromethyl)benzofuran.
Reduction: 2-(4-Methoxyphenyl)-3-methylbenzofuran.
Substitution: 2-(4-Halophenyl)-3-(trifluoromethyl)benzofuran.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Benzofuran derivatives, including those with trifluoromethyl and methoxy substitutions, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have highlighted the effectiveness of benzofuran derivatives against ovarian cancer cells, showcasing their potential as anticancer agents .
Anti-inflammatory and Analgesic Properties
Compounds containing benzofuran moieties often exhibit anti-inflammatory and analgesic activities. The introduction of trifluoromethyl groups has been shown to enhance these properties by improving pharmacodynamic profiles. For example, a study demonstrated that specific benzofuran derivatives significantly reduced edema formation comparable to established anti-inflammatory drugs like indomethacin .
Enzyme Inhibition
Benzofuran derivatives also act as enzyme inhibitors. They have been studied for their ability to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are important targets in the treatment of various diseases . This makes them valuable in drug development for conditions like cancer and metabolic disorders.
Agricultural Applications
Pesticide Development
Recent advancements in synthetic methodologies have allowed for the creation of benzofuran derivatives that exhibit antibacterial properties against plant pathogens. These compounds are being explored as potential pesticides, offering a novel approach to plant protection . Their efficacy against a range of pathogens makes them candidates for sustainable agricultural practices.
Materials Science Applications
Polymer Synthesis
Benzofuran derivatives are utilized in synthesizing various polymers, including polyamides and polyesters. These materials benefit from the unique properties imparted by the benzofuran structure, such as thermal stability and chemical resistance .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in RSC Advances examined a series of benzofuran derivatives for their anticancer activity against A2780 human ovarian cancer cells. The results indicated that specific substitutions significantly enhanced cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Pesticide Development
Research conducted on the antibacterial activities of benzofuran derivatives revealed their potential as novel pesticides. These compounds were tested against various plant pathogens and showed significant inhibition rates, paving the way for their application in agricultural settings .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the substituents and key structural features of 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran with related compounds:
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methylsulfinyl or methoxy groups, as seen in fluorinated pharmaceuticals .
- Planarity: Derivatives like 2-(4-fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran exhibit near-planar benzofuran-aryl ring systems (dihedral angle ~1.76°), which may facilitate π-π stacking in biological targets.
Pharmacological Activity Comparison
Benzofuran derivatives are noted for diverse bioactivities:
Notable Trends:
Biological Activity
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and analgesic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14F3O
- Molecular Weight : 292.28 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it enhances the compound's biological activity by improving binding affinity and metabolic stability.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antitumor Activity
The compound has demonstrated notable antitumor effects in vitro. Research involving several cancer cell lines, including non-small cell lung carcinoma (NSCLC), indicates that it can inhibit cell proliferation with IC50 values ranging from 1.48 µM to 47.02 µM . The most active derivatives showed comparable efficacy to established chemotherapeutics like staurosporine .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (NSCLC) | 1.48 |
| Staurosporine | A549 (NSCLC) | 1.52 |
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic activities. In animal models, it exhibited effects comparable to indomethacin, a common anti-inflammatory drug. The results suggest that it significantly reduces edema formation, indicating its potential as a therapeutic agent for inflammatory conditions .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular receptors. This leads to the modulation of various signaling pathways involved in inflammation and cell proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound, against clinical isolates of bacteria. The results showed a broad spectrum of activity, particularly against resistant strains .
- Antitumor Assessment : In vitro testing on NSCLC cell lines revealed that the compound significantly inhibited growth and induced apoptosis in cancer cells. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to controls .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What in vitro models are used for preliminary biological screening, and what parameters define efficacy?
- Methodological Answer : BV-2 microglial cells are common models for neuroprotective studies. Effective concentrations (e.g., 20 μM) are determined via dose-response assays (MTT or LDH release). Antioxidant activity is quantified using DCFH-DA for ROS scavenging, while Nrf2 activation is measured via luciferase reporter assays .
Advanced Research Questions
Q. What molecular mechanisms underlie the neuroprotective effects of this compound in Parkinson’s disease models?
- Methodological Answer : The compound activates the Nrf2-ARE pathway, upregulating antioxidant enzymes (e.g., HO-1). In BV-2 cells, 20 μM treatment reduces LPS-induced TNF-α by 40–60% via NF-κB inhibition. Confocal microscopy confirms Nrf2 nuclear translocation, validated by siRNA knockdown . Contrasting results in primary neurons (e.g., lower efficacy at 50 μM) may reflect cell-specific Keap1/Nrf2 ratios, requiring transcriptomic profiling .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in benzofuran derivatives?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability (t1/2 > 6 hours in microsomal assays) and membrane permeability (PAMPA logPe > −5.5). SAR studies show that replacing CF3 with Cl or CH3 reduces antioxidant activity by 30–50% in ABTS radical scavenging assays. Substituent position (C3 vs. C5) also modulates binding to Keap1’s BTB domain .
Q. How can contradictory data on effective concentrations across different study models be resolved?
- Methodological Answer : Discrepancies (e.g., 20 μM efficacy in BV-2 cells vs. 50 μM in HUVECs) arise from variations in cellular redox states and assay endpoints. Normalize data using ROS baseline levels (e.g., H2O2 quantification) and employ translational models like 3D neurospheres or patient-derived iPSCs. Meta-analysis of dose-response curves (Hill slopes, EC50) identifies model-specific sensitivities .
Q. What metabolic pathways are implicated in the biotransformation of this compound?
- Methodological Answer : LC-MS/MS reveals phase I metabolism via CYP3A4-mediated O-demethylation (4-methoxyphenyl → 4-hydroxyphenyl) and phase II glucuronidation. The trifluoromethyl group resists oxidation, confirmed by 19F-NMR stability studies. Metabolites like 2-(4-hydroxyphenyl)-3-(trifluoromethyl)benzofuran show reduced logP (2.1 vs. 2.8 parent) but retain 70% Nrf2 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
